REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][NH:8][C:7]2=O.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:7]1[C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C(NC=NC12)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction completion
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Type
|
TEMPERATURE
|
Details
|
After completion, the reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The resulted residue was dissolved in DCM (500 mL)
|
Type
|
CUSTOM
|
Details
|
quenched slowly into an ice cold solution of saturated K2CO3 with constant stirring
|
Type
|
CUSTOM
|
Details
|
Then the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=C(C=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |